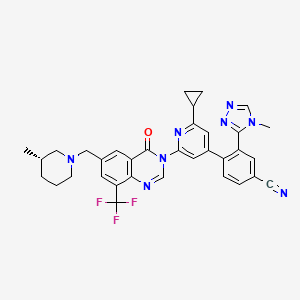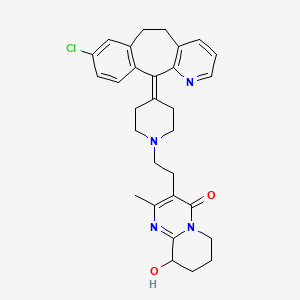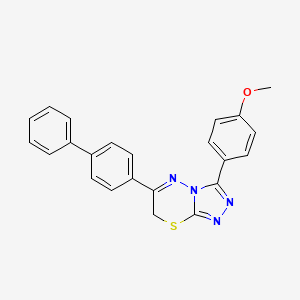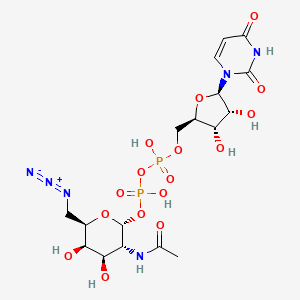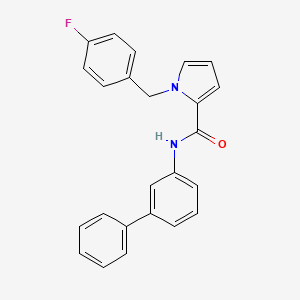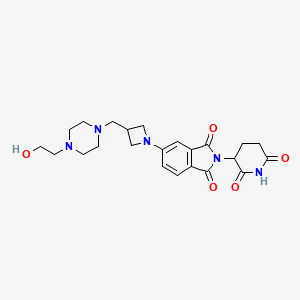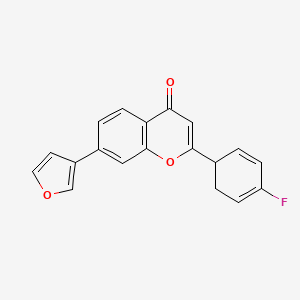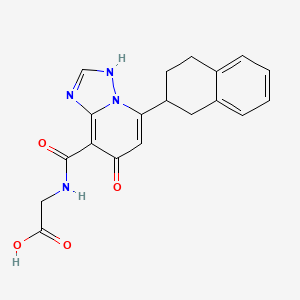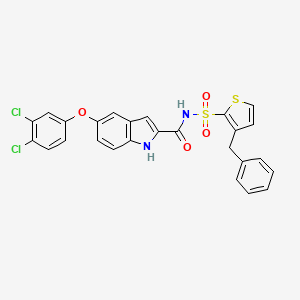
Galectin-3/galectin-8-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Galectin-3/galectin-8-IN-2 is a compound that inhibits the activity of galectin-3 and galectin-8, which are members of the galectin family. Galectins are carbohydrate-binding proteins involved in various physiological and pathological processes, including inflammation, immune responses, cell migration, autophagy, and signaling . Galectin-3 and galectin-8 are particularly significant in the context of cancer, fibrosis, and heart disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of galectin-3/galectin-8-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations . Detailed protocols for the synthesis of galectin inhibitors can be found in specialized literature .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis protocols to larger volumes. This involves optimizing reaction conditions, ensuring the purity of the final product, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Galectin-3/galectin-8-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound include derivatives with enhanced binding affinity and specificity for galectin-3 and galectin-8. These derivatives are evaluated for their biological activity and potential therapeutic applications .
Applications De Recherche Scientifique
Galectin-3/galectin-8-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study carbohydrate-protein interactions and to develop new synthetic methodologies . In biology, it helps elucidate the roles of galectins in cellular processes such as cell adhesion, migration, and apoptosis . In medicine, this compound is investigated for its potential therapeutic applications in treating cancer, fibrosis, and inflammatory diseases . In industry, it is used in the development of diagnostic assays and therapeutic agents targeting galectin-related pathways .
Mécanisme D'action
The mechanism of action of galectin-3/galectin-8-IN-2 involves its binding to the carbohydrate recognition domains of galectin-3 and galectin-8. This binding inhibits the interaction of galectins with their carbohydrate ligands, thereby modulating various cellular processes . The molecular targets of this compound include cell surface glycoconjugates and intracellular signaling pathways involved in inflammation, immune responses, and cell survival .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to galectin-3/galectin-8-IN-2 include other galectin inhibitors such as TD139, GR-MD-02, and GCS-100 . These compounds also target galectin-3 and galectin-8, but they differ in their chemical structures and binding affinities .
Uniqueness: This compound is unique in its dual inhibitory activity against both galectin-3 and galectin-8, making it a valuable tool for studying the combined roles of these galectins in various biological processes . Its specificity and potency make it a promising candidate for therapeutic development .
Propriétés
Formule moléculaire |
C26H18Cl2N2O4S2 |
|---|---|
Poids moléculaire |
557.5 g/mol |
Nom IUPAC |
N-(3-benzylthiophen-2-yl)sulfonyl-5-(3,4-dichlorophenoxy)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C26H18Cl2N2O4S2/c27-21-8-6-20(15-22(21)28)34-19-7-9-23-18(13-19)14-24(29-23)25(31)30-36(32,33)26-17(10-11-35-26)12-16-4-2-1-3-5-16/h1-11,13-15,29H,12H2,(H,30,31) |
Clé InChI |
LBVNKYABASNBOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=C(SC=C2)S(=O)(=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)OC5=CC(=C(C=C5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


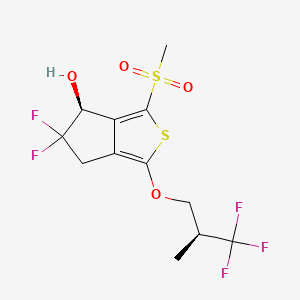
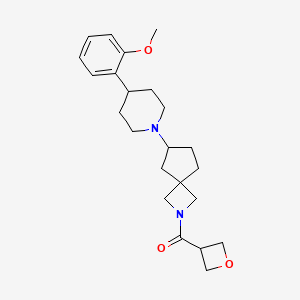
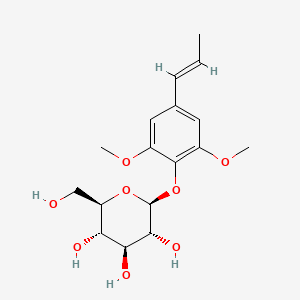
![2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B12380055.png)
![N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide](/img/structure/B12380067.png)
